Cromakalim
Overview
Description
Cromakalim is a potassium channel-opening vasodilator . The active isomer is levcromakalim. It acts on ATP-sensitive potassium channels and so causes membrane hyperpolarization . It can be used to treat hypertension as it will relax vascular smooth muscle to lower blood pressure .
Synthesis Analysis
Cromakalim synthesis involves the reaction of 4-cyanophenol (4-Hydroxybenzonitrile) with 2-hydroxy-2-methyl-3-butyne under PTC . This leads to the initial formation of a propargyl carbocation, which then attacks the aromatic ring. The resulting allylic cation captures the adjacent phenol oxygen to form the observed product . Further steps involve treatment with aqueous NBS, cyclization to the epoxide in the presence of sodium hydroxide, ring opening of the oxirane with ammonia, and acylation with 4-Chlorobutyryl chloride .
Molecular Structure Analysis
Cromakalim has a molecular formula of C16H18N2O3 . Its molecular weight is 286.33 g/mol . The IUPAC name for Cromakalim is (3 R ,4 S )-3-hydroxy-2,2-dimethyl-4- (2-oxopyrrolidin-1-yl)-3,4-dihydrochromene-6-carbonitrile .
Physical And Chemical Properties Analysis
Cromakalim has a molecular weight of 286.33 g/mol . Its molecular formula is C16H18N2O3 . The IUPAC name for Cromakalim is (3 R ,4 S )-3-hydroxy-2,2-dimethyl-4- (2-oxopyrrolidin-1-yl)-3,4-dihydrochromene-6-carbonitrile .
Scientific Research Applications
Effects on Smooth Muscle
Cromakalim is known for its significant effects on smooth muscle tissues across various organs. Research demonstrates its ability to reduce the frequency and amplitude of spontaneous contractile activity in the smooth muscle of the guinea-pig urinary bladder, suggesting potential therapeutic applications in conditions involving smooth muscle dysfunction. This action is likely due to cromakalim's role in opening K+ channels, leading to hyperpolarization of the cell membrane and decreased contractile activity (Foster et al., 1989).
Cardiovascular Implications
In the cardiovascular system, cromakalim has been shown to activate ATP-dependent K+ channels in isolated cardiac myocytes, indicating a potential for therapeutic use in cardiac conditions by influencing heart muscle contractility and protecting against ischemic damage (Escande et al., 1988).
Neuroprotective Effects
Cromakalim exhibits neuroprotective effects, particularly in preventing cell death in hippocampal neurons induced by glutamate. This mechanism involves the regulation of Ca2+ homeostasis and cell volume, offering insights into potential treatments for neurodegenerative diseases or acute neural damage (Lauritzen et al., 1997).
Skeletal Muscle Applications
Investigations into the effects of cromakalim on human skeletal muscle fibers, especially in conditions like hyperkalaemic periodic paralysis, show that it can restore membrane potential in depolarized fibers. This suggests a role for cromakalim in treating muscle paralysis induced by membrane depolarization, potentially through the activation of ATP-regulated K+ channels (Spuler et al., 2004).
Respiratory System Impact
Cromakalim has been evaluated for its effects on bronchoconstriction, particularly in the context of cholinergic nerve stimulation in guinea-pig isolated trachea. Results indicate that cromakalim can modulate cholinergic neuroeffector transmission, potentially offering a therapeutic approach for conditions like asthma and other respiratory diseases (Mccaig & Jonckheere, 1989).
properties
IUPAC Name |
3-hydroxy-2,2-dimethyl-4-(2-oxopyrrolidin-1-yl)-3,4-dihydrochromene-6-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-16(2)15(20)14(18-7-3-4-13(18)19)11-8-10(9-17)5-6-12(11)21-16/h5-6,8,14-15,20H,3-4,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZCRIROJQEVOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(C2=C(O1)C=CC(=C2)C#N)N3CCCC3=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80861136 | |
Record name | 3-Hydroxy-2,2-dimethyl-4-(2-oxopyrrolidin-1-yl)-3,4-dihydro-2H-1-benzopyran-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80861136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cromakalim | |
CAS RN |
94535-51-0 | |
Record name | (+)-Cromakalim | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094535510 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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